2-Amino-5-propylbenzoic acid 2-Amino-5-propylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 637347-93-4
VCID: VC3344801
InChI: InChI=1S/C10H13NO2/c1-2-3-7-4-5-9(11)8(6-7)10(12)13/h4-6H,2-3,11H2,1H3,(H,12,13)
SMILES: CCCC1=CC(=C(C=C1)N)C(=O)O
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

2-Amino-5-propylbenzoic acid

CAS No.: 637347-93-4

Cat. No.: VC3344801

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-propylbenzoic acid - 637347-93-4

Specification

CAS No. 637347-93-4
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name 2-amino-5-propylbenzoic acid
Standard InChI InChI=1S/C10H13NO2/c1-2-3-7-4-5-9(11)8(6-7)10(12)13/h4-6H,2-3,11H2,1H3,(H,12,13)
Standard InChI Key PCZINJXPGKQTCE-UHFFFAOYSA-N
SMILES CCCC1=CC(=C(C=C1)N)C(=O)O
Canonical SMILES CCCC1=CC(=C(C=C1)N)C(=O)O

Introduction

Chemical Identity and Structure

2-Amino-5-propylbenzoic acid belongs to the family of substituted benzoic acids with both amine and alkyl functionalities. The compound features a benzoic acid core with an amino group at position 2 and a propyl chain at position 5 of the benzene ring.

Basic Information

The compound has the following identifiers and structural information:

PropertyValue
Chemical Name2-Amino-5-propylbenzoic acid
CAS Registry Number637347-93-4
Molecular FormulaC10H13NO2
Molecular Weight179.21 g/mol
Functional GroupsCarboxylic acid, amine, propyl chain

The structure consists of a benzoic acid skeleton with an amino (-NH2) group ortho to the carboxylic acid functionality and a propyl (-C3H7) chain at the meta position relative to the carboxylic acid group .

Structural Features

The compound's chemical structure can be represented as a 2-aminobenzoic acid (anthranilic acid) derivative with a propyl substituent at position 5. This combination of functional groups contributes to its chemical reactivity and potential applications. The ortho-positioned amino group relative to the carboxylic acid can participate in hydrogen bonding and may influence the acid-base properties of the molecule.

Physical Properties

General Characteristics

2-Amino-5-propylbenzoic acid exists as a solid at room temperature. While specific data about its appearance is limited in the literature, based on similar compounds in this class, it likely appears as a crystalline powder with a color ranging from white to light beige .

Solubility Profile

The compound exhibits characteristic solubility patterns typical of substituted benzoic acids with amino functionality:

SolventSolubility
WaterLimited solubility
MethanolModerately soluble
DMSOSoluble
EthanolModerately soluble
DichloromethaneLimited solubility

Like other aminobenzoic acids, it likely demonstrates improved solubility in basic aqueous solutions due to deprotonation of the carboxylic acid group, forming more water-soluble salts.

Chemical Properties

Acid-Base Behavior

As both an acid (carboxylic acid group) and a base (amino group), 2-amino-5-propylbenzoic acid exhibits amphoteric properties. The carboxylic acid group typically has a pKa in the range of 4-5 for similar compounds, while the amino group has significantly lower basicity than aliphatic amines due to the electron-withdrawing effect of the aromatic ring.

Reactivity Patterns

The compound features three main reactive sites:

  • Carboxylic acid group: Can undergo esterification, amidation, and salt formation

  • Amino group: Can participate in diazotization, acylation, and other typical amine reactions

  • Aromatic ring: Can undergo electrophilic aromatic substitution, though reactivity is influenced by the amino (activating, ortho/para-directing) and carboxylic acid (deactivating, meta-directing) groups

The propyl chain generally exhibits low reactivity under most conditions but may undergo oxidation under harsh conditions.

Synthesis Methods

Purification Techniques

Purification of 2-amino-5-propylbenzoic acid likely involves techniques such as:

  • Recrystallization from appropriate solvent systems

  • Column chromatography

  • Conversion to a salt form followed by acidification

  • Potential use of acid-base extraction to leverage its amphoteric properties

Analytical Methods

Identification Techniques

Analytical methods commonly used for identification and characterization of compounds like 2-amino-5-propylbenzoic acid include:

  • Chromatographic methods:

    • High-Performance Liquid Chromatography (HPLC)

    • Gas Chromatography (GC), potentially after derivatization

    • Thin-Layer Chromatography (TLC)

  • Spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy

    • Infrared (IR) spectroscopy

    • Mass Spectrometry (MS)

  • Elemental analysis to confirm the C10H13NO2 composition

Comparison with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding 2-amino-5-propylbenzoic acid:

CompoundStructure DifferenceKey Distinctions
2-Aminobenzoic acid (Anthranilic acid)No 5-propyl groupLower molecular weight, higher water solubility
2-Amino-5-bromobenzoic acidBromo instead of propyl at position 5Higher molecular weight (216.03 g/mol), different electronic properties
2-Amino-5-iodobenzoic acidIodo instead of propyl at position 5Much higher molecular weight (263.03 g/mol), potentially different reactivity

Property Comparisons

The substitution pattern significantly affects the physical and chemical properties:

  • Solubility: The propyl chain in 2-amino-5-propylbenzoic acid increases lipophilicity compared to unsubstituted anthranilic acid, but likely provides better organic solvent solubility than halogenated derivatives

  • Reactivity: The propyl group is electron-donating (by induction), providing a different electronic effect compared to electron-withdrawing halogen substituents found in the related 5-bromo and 5-iodo derivatives

  • Melting point: While specific data is unavailable, alkyl-substituted derivatives typically have lower melting points than their halogenated counterparts (for reference, 2-amino-5-bromobenzoic acid has a melting point of 213-215°C )

Current Research Directions

While specific research on 2-amino-5-propylbenzoic acid is limited in the literature, several potential research directions can be identified:

  • Synthetic utility: Exploration as a building block for more complex molecules, particularly in pharmaceutical research

  • Structure-activity relationships: Investigation of how the propyl substituent affects biological activity compared to other substitution patterns

  • Materials science: Potential applications in polymer chemistry, particularly where the combination of acid, amine, and hydrophobic functionalities could be advantageous

  • Analytical standards: Use as a reference compound or internal standard in analytical methods

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